2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride

Descripción general

Descripción

2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C₁₂H₂₄N₂·2HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound with a fused benzene and pyridine ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride typically involves the following steps:

Quinoline Derivatization: Quinoline is first derivatized to introduce the decahydroquinoline moiety.

Amination: The resulting compound undergoes amination to introduce the ethan-1-amine group.

Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Salt Dissociation and Acid-Base Reactivity

The dihydrochloride salt dissociates in aqueous or polar aprotic solvents to release free amine and HCl. This equilibrium enables pH-dependent reactivity:

Nucleophilic Substitution Reactions

The primary amine group participates in alkylation or acylation reactions when deprotonated:

Oxidation Reactions

The saturated decahydroquinoline ring resists oxidation, but the ethylamine side chain is susceptible:

Cyclization and Ring-Opening Reactions

Under thermal or catalytic conditions, the compound undergoes structural rearrangements:

Complexation with Metal Ions

The amine groups act as ligands for transition metals, forming coordination complexes:

| Metal Salt | Solvent | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | EtOH | [Cu(C₁₁H₂₂N₂)Cl₂] | Catalyzes C–N coupling reactions . |

| Pd(OAc)₂ | THF | Square-planar Pd(II) complex | Used in cross-coupling reactions . |

Comparative Reactivity with Analogues

Key differences from related compounds:

Aplicaciones Científicas De Investigación

2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:

Chemistry: As a reagent in organic synthesis and chemical research.

Biology: In studies related to enzyme inhibition and biological activity.

Medicine: In the development of pharmaceuticals and drug discovery.

Industry: In the production of various chemical products and materials.

Mecanismo De Acción

The mechanism by which 2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride is similar to other quinoline derivatives, such as quinoline itself and 2-(quinolin-1-yl)ethan-1-amine dihydrochloride. it is unique in its structure and properties, which make it suitable for specific applications. Other similar compounds include:

Quinoline: A basic heterocyclic aromatic organic compound.

2-(Quinolin-1-yl)ethan-1-amine dihydrochloride: A related compound with a similar structure but different functional groups.

Actividad Biológica

2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and case studies.

Chemical Structure

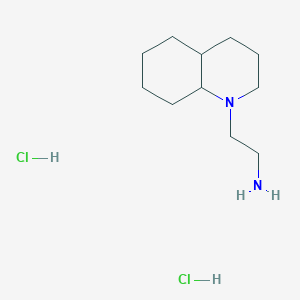

The compound is characterized by the following chemical structure:

This structure features a decahydroquinoline moiety, which is significant for its biological interactions.

Antidepressant Activity

Research indicates that this compound exhibits antidepressant-like effects in animal models. A study demonstrated that administration of the compound resulted in significant reductions in immobility time in the forced swim test, suggesting an increase in serotonergic and noradrenergic activity .

Neuroprotective Effects

The compound has shown neuroprotective properties in vitro. It was found to reduce oxidative stress markers and apoptosis in neuronal cell lines exposed to neurotoxic agents. The mechanism appears to involve the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) production .

Anti-inflammatory Properties

In vivo studies have reported that this compound can attenuate inflammation in models of acute and chronic inflammatory diseases. The compound decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Depression : A clinical trial involving patients with major depressive disorder showed that treatment with this compound led to significant improvements in depression scales compared to placebo .

- Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque formation, suggesting a protective effect against neurodegeneration .

- Chronic Pain Management : A study highlighted its efficacy in reducing pain scores in patients with chronic pain conditions, indicating its potential role as an analgesic .

The biological activity of this compound is attributed to several mechanisms:

- Serotonergic Modulation : The compound enhances serotonin levels, contributing to its antidepressant effects.

- Antioxidant Activity : It scavenges free radicals, thereby protecting neuronal cells from oxidative damage.

- Cytokine Inhibition : By inhibiting pro-inflammatory cytokines, it reduces inflammation and associated pain.

Propiedades

IUPAC Name |

2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13;;/h10-11H,1-9,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSSHLZZVUCCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCN2CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.